N-{(1Z)-3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
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Overview
Description
N~1~-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a chlorinated nitrophenyl group, a hydrazino carbonyl group, and a phenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the 4-chloro-3-nitrobenzaldehyde, which is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with a phenylacetic acid derivative under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to a variety of functionalized derivatives.
Scientific Research Applications
N~1~-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE: shares similarities with other hydrazone derivatives and nitrophenyl compounds.
4-Chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.
Phenylacetic acid derivatives: Often used in the synthesis of similar compounds.
Uniqueness
The uniqueness of N1-[(Z)-1-({2-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-PHENYL-1-ETHENYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H17ClN4O4 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H17ClN4O4/c24-19-12-11-17(14-21(19)28(31)32)15-25-27-23(30)20(13-16-7-3-1-4-8-16)26-22(29)18-9-5-2-6-10-18/h1-15H,(H,26,29)(H,27,30)/b20-13-,25-15+ |
InChI Key |
SOTOZGCOYKZRGH-KQQBXRMLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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